molecular formula C20H21NO4 B267260 N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide

N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide

Número de catálogo B267260
Peso molecular: 339.4 g/mol
Clave InChI: OXRCJNIVKDRIFN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mecanismo De Acción

N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide binds to the active site of BTK and inhibits its kinase activity. BTK is a key regulator of B-cell receptor signaling, which is essential for B-cell survival and proliferation. Inhibition of BTK by N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide leads to downstream effects on several signaling pathways, including the PI3K/AKT and NF-κB pathways, which are important for B-cell survival and proliferation.
Biochemical and physiological effects:
N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to inhibit BTK activity and downstream signaling pathways in B-cells, leading to decreased cell viability and proliferation. In addition, N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to induce apoptosis (programmed cell death) in B-cell lines and primary CLL cells. In preclinical models of CLL and NHL, N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to inhibit tumor growth and prolong survival.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide is its specificity for BTK, which minimizes off-target effects. In addition, N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has shown promising results in preclinical models of B-cell malignancies, suggesting that it may be an effective treatment option for these diseases. However, one limitation of N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide is its limited bioavailability, which may limit its efficacy in vivo.

Direcciones Futuras

For research on N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide include further preclinical studies to evaluate its efficacy in combination with other therapies, such as chemotherapy and immunotherapy. In addition, clinical trials are needed to evaluate the safety and efficacy of N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide in patients with B-cell malignancies. Other potential future directions include the development of more potent and selective BTK inhibitors, as well as the identification of biomarkers that can predict response to BTK inhibition.

Métodos De Síntesis

The synthesis of N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide involves several steps, including the condensation of 3-acetylphenol with 4-hydroxybenzaldehyde to form a chalcone intermediate. The chalcone is then reacted with tetrahydrofuran-2-carbaldehyde to produce the final product, N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide. The synthesis of N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.

Aplicaciones Científicas De Investigación

N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide inhibits BTK activity and downstream signaling pathways, leading to decreased cell viability and proliferation in B-cell lines and primary CLL cells. In vivo studies have demonstrated that N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide inhibits tumor growth and prolongs survival in mouse models of CLL and NHL.

Propiedades

Nombre del producto

N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide

Fórmula molecular

C20H21NO4

Peso molecular

339.4 g/mol

Nombre IUPAC

N-(3-acetylphenyl)-4-(oxolan-2-ylmethoxy)benzamide

InChI

InChI=1S/C20H21NO4/c1-14(22)16-4-2-5-17(12-16)21-20(23)15-7-9-18(10-8-15)25-13-19-6-3-11-24-19/h2,4-5,7-10,12,19H,3,6,11,13H2,1H3,(H,21,23)

Clave InChI

OXRCJNIVKDRIFN-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

SMILES canónico

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.